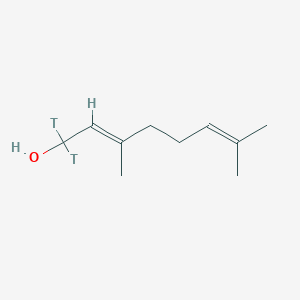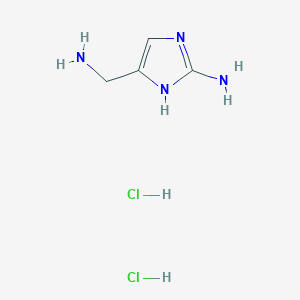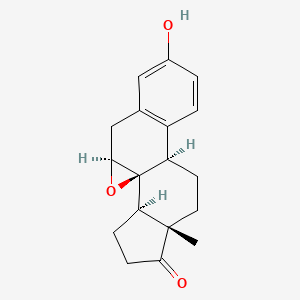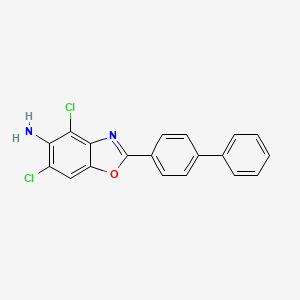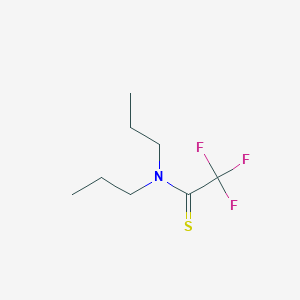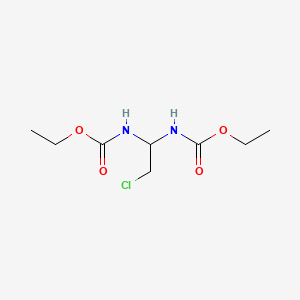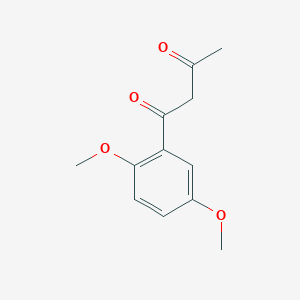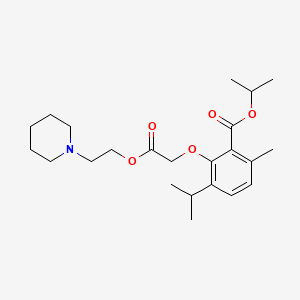![molecular formula C19H33ClN2O2 B13795917 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride CAS No. 69781-51-7](/img/structure/B13795917.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride typically involves multiple steps, including the esterification of 4-aminobenzoic acid with 2-methylpropanol, followed by the formation of the azanium chloride salt with octan-2-ylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Compared to similar compounds, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride is unique due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
69781-51-7 |
|---|---|
Molecular Formula |
C19H33ClN2O2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-5-6-7-8-9-15(2)21-14-19(3,4)23-18(22)16-10-12-17(20)13-11-16;/h10-13,15,21H,5-9,14,20H2,1-4H3;1H |
InChI Key |
ZESGCIFWLRGJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


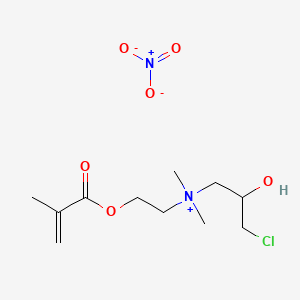
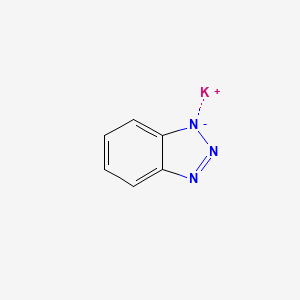

![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)

